

ISAM-140: A Technical Guide for Cancer Immunology Research

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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

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Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that has emerged as a promising target in cancer immunotherapy. [1][2] In the tumor microenvironment, high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering the activity of various immune cells and promoting tumor growth. [2][3][4] By blocking the A2BAR, **ISAM-140** has the potential to reverse this immunosuppression and enhance anti-tumor immune responses. This technical guide provides an in-depth overview of **ISAM-140**, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in cancer immunology research.

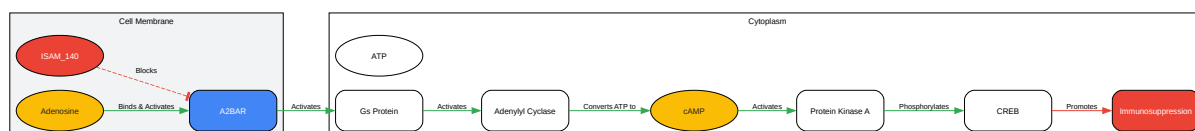
Core Mechanism of Action

ISAM-140 functions as a competitive antagonist at the A2B adenosine receptor. Its primary mechanism involves blocking the binding of adenosine to the A2BAR, thereby inhibiting downstream signaling pathways that lead to immunosuppression.

Signaling Pathway

The A2B adenosine receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation by adenosine, it stimulates adenylyl cyclase to increase intracellular cyclic AMP

(cAMP) levels. Elevated cAMP in immune cells, such as T cells and Natural Killer (NK) cells, is generally associated with suppressed cytotoxic function and proliferation. **ISAM-140**, by preventing adenosine binding, attenuates this rise in intracellular cAMP, thereby restoring the effector functions of these immune cells.[1][2]



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Caption: ISAM-140 Mechanism of Action.

Preclinical Data

In Vitro Efficacy

ISAM-140 has demonstrated potent and selective antagonism of the A2BAR in various in vitro assays.

Table 1: In Vitro Activity of **ISAM-140** and Related Compounds

Compound	A2BAR Ki (nM)	A2BAR KB (nM)
ISAM-140	3.49[1]	27.00[1]
ISAM-R56A	Not Reported	Not Reported
ISAM-M89A	Not Reported	Not Reported

Ki: Inhibitor constant, a measure of binding affinity. KB: Equilibrium dissociation constant of an antagonist, a measure of potency.

Impact on Immune Cell Function

Studies have shown that **ISAM-140** can rescue the proliferation of various immune cell subsets from adenosine-induced suppression.

Table 2: Effect of **ISAM-140** on Lymphocyte Proliferation

Immune Cell Subset	Effect of ISAM-140 (12 μ M)
CD8+ T cells (CD45RA+)	Rescued Proliferation[2]
CD4 T cells (CD45RA-)	Rescued Proliferation[2]
CD4 T cells (CD45RA+)	Rescued Proliferation[2]
NK cells	Rescued Proliferation[2]

Anti-Tumor Activity in 3D Spheroid Models

In more complex, patient-derived 3D breast cancer spheroid models, **ISAM-140** has been shown to reduce cell viability, indicating its potential to directly or indirectly inhibit tumor growth.

Table 3: Effect of A2BAR Antagonists on Breast Cancer Spheroid Viability

Compound (12 μ M)	Relative Cell Viability
ISAM-140	Significantly Reduced[2]
ISAM-R56A	Significantly Reduced[2]
ISAM-M89A	Significantly Reduced (more pronounced effect) [2]

Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental to determining the antagonistic activity of compounds like **ISAM-140** at the A2BAR.

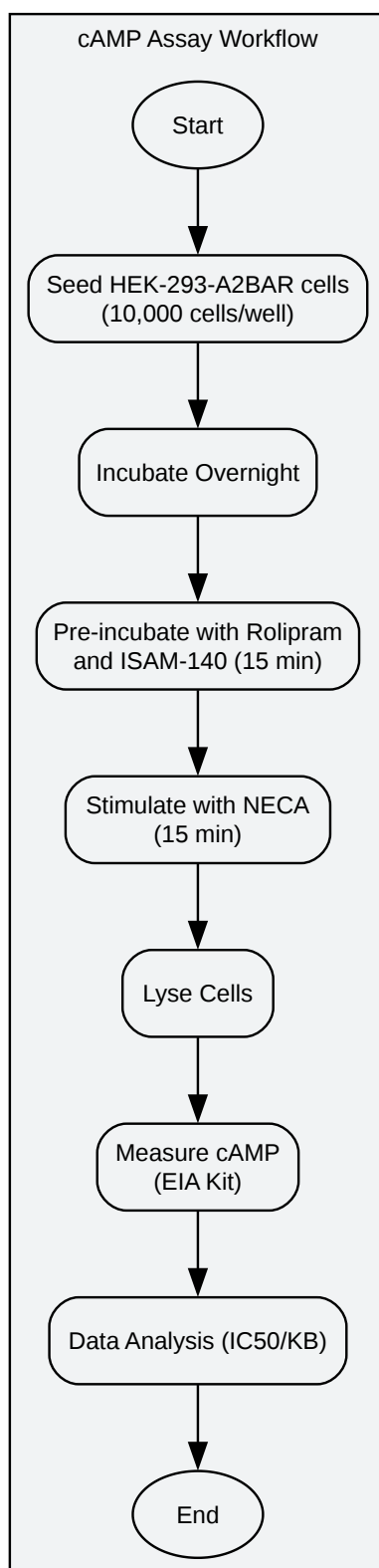
Objective: To measure the ability of **ISAM-140** to inhibit agonist-induced cAMP production in cells expressing the A2BAR.

Materials:

- HEK-293 cells transfected with A2BAR
- **ISAM-140** and other test compounds
- NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist
- Rolipram (a phosphodiesterase inhibitor to prevent cAMP degradation)
- cAMP enzyme immunoassay kit
- Cell culture reagents

Protocol:

- Cell Seeding: Seed HEK-293-A2BAR cells in 96-well plates at a density of 10,000 cells/well and incubate overnight.
- Pre-incubation: Wash cells and pre-incubate with 30 μ M rolipram and various concentrations of **ISAM-140** for 15 minutes at 37°C.
- Stimulation: Add a fixed concentration of NECA (e.g., 10 μ M) to stimulate cAMP production and incubate for an additional 15 minutes at 37°C.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the concentration of **ISAM-140** to determine the IC50 value, which can be used to calculate the KB.



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Caption: Workflow for a cAMP accumulation assay.

Patient-Derived Tumor Spheroid Viability Assay

This assay assesses the anti-tumor effects of **ISAM-140** in a more physiologically relevant 3D culture model.

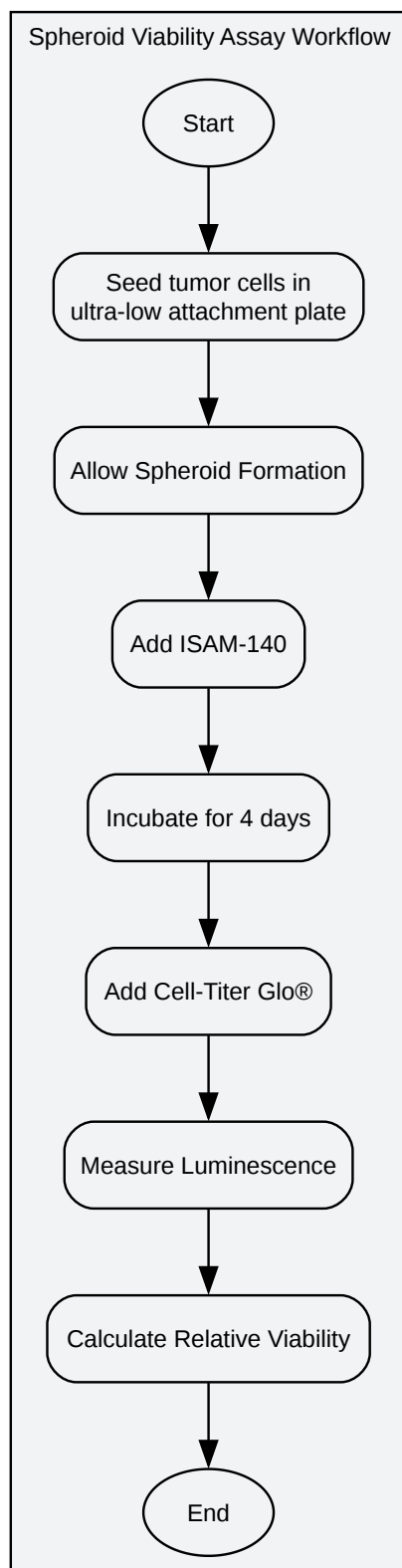
Objective: To determine the effect of **ISAM-140** on the viability of patient-derived breast cancer spheroids.

Materials:

- Single-cell suspension from fresh breast tumor resections
- **ISAM-140** and other test compounds
- Ultra-low attachment 384-well plates
- Cell-Titer Glo® 3D Cell Viability Assay reagent
- Luminometer

Protocol:

- Spheroid Formation: Seed 3,000 cells per well in an ultra-low attachment 384-well plate to allow for spheroid formation.
- Treatment: After spheroid formation (typically 24-48 hours), add **ISAM-140** at various concentrations.
- Incubation: Incubate the spheroids with the compound for 4 days.
- Viability Measurement: Add Cell-Titer Glo® reagent to each well and measure luminescence using a plate reader. Luminescence is proportional to the amount of ATP, which is indicative of the number of viable cells.
- Data Analysis: Normalize the luminescence readings of treated wells to the untreated control wells to determine the relative cell viability.



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